2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzoxadiazole ring system fused with a tetrahydroisoquinoline moiety
Properties
IUPAC Name |
4-chloro-7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-5-6-13(15-14(12)17-22-18-15)23(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDNEJCTUOMVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler hydrocarbon structure .
Scientific Research Applications
2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to glucose transporters in cells, allowing researchers to visualize glucose uptake. The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and providing insights into their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazole derivatives and tetrahydroisoquinoline derivatives. Examples include:
- 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)
- 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)-amino]-D-glucose (2NBDG)
Uniqueness
What sets 2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of a benzoxadiazole ring with a sulfonyl group and a tetrahydroisoquinoline moiety. This structure provides it with unique optical properties, making it particularly useful as a fluorescent probe in biological research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
